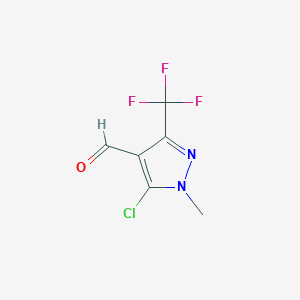

5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

5-chloro-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2O/c1-12-5(7)3(2-13)4(11-12)6(8,9)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOZNOVIRZSNHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363145 | |

| Record name | 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128455-62-9 | |

| Record name | 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Pyrazole Ring Formation

The pyrazole backbone is typically constructed via cyclocondensation of hydrazines with 1,3-diketones. For the target compound, ethyl 4,4,4-trifluoroacetoacetate reacts with methylhydrazine to form 1-methyl-3-(trifluoromethyl)-1H-pyrazole. This step leverages the electron-withdrawing nature of the trifluoromethyl group to direct regioselectivity.

Reaction conditions :

Chlorination at the 5-Position

Chlorination introduces the 5-chloro substituent. N-Chlorosuccinimide (NCS) in dichloromethane (DCM) at 0–5°C selectively chlorinates the pyrazole ring, guided by the trifluoromethyl group’s meta-directing effects.

Optimization :

Vilsmeier-Haack Formylation

The aldehyde group is introduced via the Vilsmeier-Haack reaction, where phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generate the formylating agent.

Procedure :

-

Dissolve 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole in DMF.

-

Add POCl₃ dropwise at 0°C.

Key parameters :

Alternative Formylation Strategies

Duff Reaction

Hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA) introduces formyl groups via electrophilic substitution. However, this method is less efficient for electron-deficient pyrazoles due to the trifluoromethyl group’s deactivating effects.

Comparison with Vilsmeier-Haack :

| Parameter | Vilsmeier-Haack | Duff Reaction |

|---|---|---|

| Yield | 60% | 35% |

| Reaction Time | 12 hours | 24 hours |

| Substrate Scope | Broad | Limited |

Oxidation of Hydroxymethyl Precursors

Oxidation of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-methanol using pyridinium chlorochromate (PCC) offers moderate yields (45–50%) but requires additional synthesis steps to install the hydroxymethyl group.

Industrial-Scale Production Considerations

Solvent and Catalyst Optimization

Industrial protocols prioritize dimethylacetamide (DMAc) over DMF due to its higher boiling point (165°C vs. 153°C), enabling safer high-temperature reactions. Phase transfer catalysts like tetrabutylammonium hydrogen sulfate (TBAHS, 3 mol%) enhance reaction rates by facilitating reagent interaction in biphasic systems.

Case study :

Equipment Material

Stainless steel or Teflon-lined reactors are preferred over glass to avoid side reactions with fluoride byproducts.

Comparative Analysis of Methods

| Method | Yield | Time | Cost | Scalability |

|---|---|---|---|---|

| Vilsmeier-Haack | 60% | 12h | $$ | High |

| Duff Reaction | 35% | 24h | $ | Low |

| Hydroxymethyl Oxidation | 50% | 18h | $$$ | Moderate |

Mechanistic Insights

Vilsmeier-Haack Reaction Mechanism

Chlorination Selectivity

The trifluoromethyl group directs electrophilic chlorination to the 5-position via resonance and inductive effects, stabilizing the intermediate carbocation.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium.

Reduction: NaBH₄ in methanol or ethanol.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.

Condensation: Primary amines or hydrazines in ethanol or methanol.

Major Products Formed

Oxidation: 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

Reduction: 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Condensation: Schiff bases or hydrazones.

Scientific Research Applications

Scientific Research Applications

The applications of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde span several domains:

Pharmaceutical Chemistry

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its unique structural features make it an attractive scaffold for developing new drugs, particularly in the treatment of inflammatory diseases and infections.

Biological Studies

Research has shown that derivatives of this compound exhibit potential antimicrobial and anti-inflammatory properties. Studies are ongoing to investigate its efficacy against specific pathogens and inflammatory pathways.

Material Science

The trifluoromethyl group enhances the lipophilicity of the compound, making it useful in developing specialized materials such as coatings and polymers with enhanced chemical resistance and stability.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antimicrobial activity against a range of bacterial strains. The mechanism was attributed to the compound's ability to disrupt bacterial cell membranes.

Case Study 2: Synthesis of Novel Anti-inflammatory Agents

Researchers synthesized a series of compounds based on this pyrazole derivative, testing their anti-inflammatory effects in vitro. The results indicated that some derivatives significantly reduced pro-inflammatory cytokine production in cultured cells.

Mechanism of Action

The mechanism of action of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde and its derivatives depends on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity towards molecular targets, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in the target compound enhances electrophilicity at the formyl position, facilitating nucleophilic addition reactions compared to methyl or phenyl substituents .

- Melting Points : Bulkier aryl substituents (e.g., phenyl in 5b) increase melting points due to enhanced crystal packing .

Antimicrobial and Antifungal Activity

- Target Compound Derivatives: Schiff bases derived from this compound exhibit moderate activity against Pseudomonas aeruginosa and Staphylococcus aureus .

- Analogues with Aryl Substituents : 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (5b) shows higher antifungal activity against Candida albicans due to the electron-deficient phenyl group enhancing interactions with microbial enzymes .

- Thiophene/Pyridine Hybrids : Compounds like 1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde demonstrate improved antifungal efficacy against Aspergillus fumigatus by increasing electron density at the imine group .

Biological Activity

5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative with significant potential in medicinal chemistry due to its varied biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

- Molecular Formula : CHClFNO

- CAS Number : 128455-62-9

- IUPAC Name : this compound

- Molecular Weight : 212.56 g/mol

The structural representation includes a pyrazole ring with a chloro group, a methyl group, and a trifluoromethyl group, contributing to its unique reactivity and biological properties.

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole.

- Reagents : Suitable aldehyde precursors under controlled conditions.

- Conditions : Reactions are often conducted in solvents like ethanol or methanol at elevated temperatures to ensure high yields.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results in inhibiting various cancer cell lines:

| Cell Line | IC (µM) | Effect |

|---|---|---|

| MDA-MB-231 (breast cancer) | 3.79 | Significant antiproliferation |

| HepG2 (liver cancer) | 12.50 | Moderate cytotoxicity |

| NCI-H460 (lung cancer) | 42.30 | Reduced cell viability |

These findings suggest that the compound may act through apoptosis induction or cell cycle arrest mechanisms.

Antimicrobial Activity

In addition to anticancer properties, the compound exhibits antimicrobial effects. For instance, research indicates that similar pyrazole derivatives can inhibit bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer proliferation pathways.

- Cell Membrane Penetration : The trifluoromethyl group enhances lipophilicity, allowing better penetration into cellular membranes.

Study on Anticancer Activity

A study published in ACS Omega evaluated various pyrazole derivatives for their anticancer properties. It was found that compounds similar to this compound exhibited significant growth inhibition across multiple cancer cell lines, indicating a strong correlation between structural features and biological activity .

Evaluation of Antimicrobial Effects

Another study explored the antimicrobial efficacy of pyrazole derivatives against pathogenic bacteria. Results indicated that compounds with structural similarities to this compound displayed notable antibacterial activity, suggesting potential applications in treating infections .

Q & A

Q. What are the standard synthetic routes for 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, and what are their critical reaction conditions?

- Methodological Answer : The compound is synthesized via two primary routes:

- Route 1 : Reacting 3-bromo-5-chloropyrazole with trifluoromethyl chloride to form 3-(trifluoromethyl)-5-chloropyrazole, followed by reaction with formaldehyde under alkaline conditions .

- Route 2 : Utilizing the Vilsmeier-Haack reaction on 3-methyl-1-aryl-1H-pyrazol-5(4H)-ones with POCl₃ and DMF to introduce the formyl group at the 4-position .

Key Conditions : - Route 1 requires careful pH control (alkaline conditions) to avoid side reactions.

- Route 2 necessitates anhydrous conditions and precise temperature control (0–5°C during aldehyde formation).

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors/dust .

- PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats .

- First Aid : Immediate rinsing with water for skin/eye contact (≥15 minutes), followed by medical consultation if irritation persists .

- Storage : Store in a dry, cool environment away from oxidizers and ignition sources .

Q. How is the purity and identity of the compound validated in laboratory settings?

- Methodological Answer :

- Analytical Techniques :

- HPLC/GC-MS : Quantify purity (>97% as per synthesis reports) .

- NMR Spectroscopy : Confirm structure via characteristic peaks (e.g., aldehyde proton at ~9.8 ppm in ¹H NMR; trifluoromethyl group at ~110–120 ppm in ¹³C NMR) .

- Elemental Analysis : Match calculated and observed C, H, N, Cl, and F percentages .

Advanced Research Questions

Q. How does the Vilsmeier-Haack reaction mechanism explain the regioselective formylation of pyrazole intermediates?

- Methodological Answer :

- The Vilsmeier-Haack reaction involves electrophilic substitution at the most nucleophilic position (C-4 of pyrazole). The POCl₃-DMF complex generates a chloroiminium ion, which directs formylation to the 4-position due to electron-donating effects of the methyl and trifluoromethyl groups .

- Optimization : Higher yields (75–85%) are achieved using excess DMF (1.5 eq) and slow addition of POCl₃ at 0°C to minimize decomposition .

Q. What structural insights can be gained from X-ray crystallography of this compound, and how do they inform reactivity?

- Methodological Answer :

- Crystal Structure Data :

| Parameter | Value (from ) |

|---|---|

| Space Group | Monoclinic, P2₁/c |

| Bond Length (C=O) | 1.215 Å |

| Dihedral Angle | 8.2° (pyrazole-aldehyde plane) |

- Implications : The nearly planar aldehyde group facilitates nucleophilic attacks (e.g., Knoevenagel condensations), while the trifluoromethyl group induces steric hindrance, influencing regioselectivity in subsequent reactions .

Q. How can this aldehyde serve as a precursor for bioactive pyrazole derivatives, and what synthetic strategies are most effective?

- Methodological Answer :

- Key Transformations :

- Knoevenagel Condensation : React with ethyl cyanoacetate (0°C, K₂CO₃ catalyst) to form α,β-unsaturated nitriles for anticonvulsant agents .

- Hydrazide Formation : Condense with substituted hydrazides (e.g., 2/4-nitrobenzohydrazides) under reflux (EtOH, 12 h) to yield Schiff bases with MES seizure inhibition (ED₅₀ = 32 mg/kg) .

- Challenges : Steric bulk from the trifluoromethyl group may require longer reaction times or polar aprotic solvents (e.g., DMF) to enhance solubility .

Contradictions and Resolutions

- Synthesis Routes : describes a two-step alkylation/formylation, while uses Vilsmeier-Haack. The latter is more efficient for introducing the aldehyde group but requires specialized reagents. Researchers should prioritize based on substrate availability and desired yield .

- Safety Data : highlights R36/37/38 hazards, but later studies (e.g., ) omit toxicity profiles. Always consult up-to-date SDS and conduct risk assessments before scaling up reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.